molecular formula C13H17F3N4O6 B8084305 (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid; trifluoroacetic acid

(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid; trifluoroacetic acid

Cat. No.: B8084305
M. Wt: 382.29 g/mol
InChI Key: MJVSBPWHIRWMAB-SBSPUUFOSA-N
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Description

(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid; trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields. This compound features an imidazole ring, which is known for its biological activity, and an acetamidopropanamido group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting with the preparation of the imidazole ring and subsequent attachment of the acetamidopropanamido group. Common synthetic routes include:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Acetamidopropanamido Group: This step often involves the use of protecting groups to ensure selective reactions. The acetamidopropanamido group can be introduced through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the acetamidopropanamido group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the acetamidopropanamido group can produce primary amines.

Scientific Research Applications

(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating diseases due to its bioactive imidazole ring.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This compound may inhibit enzyme function by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.

    Carnosine: A dipeptide containing histidine, known for its antioxidant properties.

    Imidazole-4-acetic acid: A metabolite of histamine with a similar imidazole ring structure.

Uniqueness

(2R)-2-(3-acetamidopropanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2R)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.C2HF3O2/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19);(H,6,7)/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVSBPWHIRWMAB-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC(=O)N[C@H](CC1=CN=CN1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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